2-Fluoro-5-methyl-4-nitrobenzonitrile
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Overview
Description
2-Fluoro-5-methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2. It is a derivative of benzonitrile, featuring a fluorine atom, a methyl group, and a nitro group as substituents on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
2-Fluoro-5-methyl-4-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-5-methyl-4-nitrobenzonitrile are currently unknown. This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It is an ideal scaffold for molecular design
Mode of Action
Each substituent on the benzene ring has different reactivities, which could potentially interact with various biological targets .
Pharmacokinetics
It is known that the compound is a white crystalline solid and is soluble in common organic solvents such as ethanol and dichloromethane, but almost insoluble in water . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments due to its solubility in organic solvents . Additionally, its stability may be affected by temperature, as it should be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methyl-4-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-fluoro-5-methylbenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-Fluoro-5-methyl-4-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Methyl-5-nitrobenzonitrile: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methyl-5-nitrobenzonitrile: Positional isomer with different substitution pattern.
Uniqueness
2-Fluoro-5-methyl-4-nitrobenzonitrile is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s stability and specificity in various applications .
Properties
IUPAC Name |
2-fluoro-5-methyl-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVYNGGLNUJFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803852-84-7 |
Source
|
Record name | 2-fluoro-5-methyl-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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